3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-(3,5-difluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-7-4-8(11)6-9(5-7)13-3-1-2-12;/h4-6H,1-3,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJOQEFJBHJIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Features of the 3,5-Difluorophenol Preparation Method:
- Starting Material : 1,3,5-trifluorobenzene (cheap and readily available)
- Reagents : Acetohydroxamic acid, potassium carbonate (or potassium hydroxide), solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Conditions : Nitrogen atmosphere, room temperature mixing, followed by heating to 80–200 °C for rearrangement
- Workup : Acid quenching to pH 5–7, extraction with toluene, solvent removal, and recrystallization or vacuum distillation for purification
Representative Experimental Data (Selected Examples):
| Example | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | DMF | K2CO3 | 90 | 5 | 80.9 | >99.8 |
| 2 | DMSO | K2CO3 | 90 | 5 | 75.3 | >99.8 |
| 5 | DMF | KOH | 90 | 5 | 72.8 | >99.8 |
| 6 | DMF | K2CO3 | 120 | 3 | 81.1 | >99.8 |
This method offers advantages such as high yield, excellent purity, safe and simple operation, and good atom economy, making it suitable for scale-up synthesis.
Synthesis of 3-(3,5-Difluorophenoxy)propan-1-amine
After obtaining 3,5-difluorophenol, the next step is to introduce the propan-1-amine side chain via nucleophilic substitution or alkylation reactions.
General Synthetic Strategy:
Alkylation of 3,5-Difluorophenol : The phenol is reacted with a suitable halogenated propane derivative (e.g., 3-chloropropylamine or 3-bromopropylamine) under basic conditions to form the 3-(3,5-difluorophenoxy)propan-1-amine intermediate.
Amination Reaction : If the alkylating agent is a halopropane, the amine group may be introduced by reaction with ammonia or a primary amine source, often under nucleophilic substitution conditions.
Formation of Hydrochloride Salt : The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid to improve compound stability, crystallinity, and solubility for handling and biological evaluation.
Although specific published procedures for this compound are scarce, analogous synthesis of related difluorophenoxypropan-1-amine hydrochlorides (e.g., 3-(3,4-difluorophenoxy)propan-1-amine hydrochloride) follows this general approach.
The synthesis of 3-(3,4-difluorophenoxy)propan-1-amine hydrochloride, a close structural analogue, provides a useful reference for the preparation methods:
| Step | Description | Details |
|---|---|---|
| Phenol Preparation | Starting from 3,4-difluorophenol | Commercially available or synthesized via fluorination methods |
| Alkylation | Reaction with halogenated propylamine derivatives | Under basic conditions (e.g., K2CO3) in polar aprotic solvents |
| Amination | Introduction of amine group if not present | Using ammonia or amine sources |
| Salt Formation | Treatment with HCl | Produces hydrochloride salt for stability |
This methodology is well-established in medicinal chemistry for preparing fluorinated phenoxyamines.
Data Table Summarizing Preparation Steps and Conditions
| Preparation Stage | Reagents/Conditions | Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3,5-Difluorophenol synthesis | 1,3,5-trifluorobenzene, acetohydroxamic acid, K2CO3, DMF, 90-120 °C, 3-5 h | Nitrogen atmosphere, acid quench, toluene extraction | 72.8–81.1 | >99.8 |
| Alkylation of 3,5-difluorophenol | 3-chloropropylamine or similar, K2CO3, polar aprotic solvent | Nucleophilic substitution to form phenoxypropylamine | Not explicitly reported | High (assumed) |
| Amination (if required) | Ammonia or amine source | Introduces amine group | Not explicitly reported | High (assumed) |
| Hydrochloride salt formation | HCl, solvent (e.g., diethyl ether) | Salt formation for stability | Quantitative | High |
Research Findings and Analysis
- The patented 3,5-difluorophenol preparation method offers a robust and scalable route with yields exceeding 70% and purities above 99.8%, crucial for downstream synthesis.
- The alkylation and amination steps are standard organic reactions, commonly employed in the synthesis of phenoxypropylamines, with reaction conditions optimized to maximize yield and minimize side products.
- Formation of the hydrochloride salt is a routine step to improve physicochemical properties, essential for pharmaceutical development.
- Fluorination patterns (3,5- vs. 3,4-difluoro) impact both synthesis and biological activity, necessitating precise control during phenol preparation and subsequent steps to ensure the correct substitution pattern.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of phenol and propan-1-amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride is as a potential therapeutic agent in cancer treatment. Research indicates that compounds similar to this one can act as selective estrogen receptor down-regulators (SERDs), which are crucial in treating hormone-responsive cancers, particularly breast cancer.
Case Studies and Findings:
- A patent (WO2018019793A1) describes the compound's ability to down-regulate estrogen receptors, demonstrating potent anti-tumor activity against various breast cancer cell lines, including MCF-7 and BT474. This suggests that the compound could be effective in inhibiting uncontrolled cellular proliferation associated with malignancies .
- The compound exhibits favorable pharmacokinetic properties, such as lower lipophilicity and higher aqueous solubility, which are advantageous for drug formulation and delivery .
Pharmacological Research
In addition to its potential in oncology, this compound is being explored for its effects on neurotransmitter systems. Compounds with similar structures have been studied for their roles as modulators of monoamine transporters.
Research Insights:
- Studies have shown that amine derivatives can influence serotonin and norepinephrine transporters, which are critical targets for antidepressant therapies. The presence of the difluorophenoxy group may enhance binding affinity and selectivity towards these transporters .
- This compound's role in modulating neurotransmitter levels could lead to new treatments for mood disorders and anxiety-related conditions.
Synthetic Pathways:
- The synthesis typically involves the reaction of 3,5-difluoroaniline with appropriate alkylating agents to form the desired amine structure. Various synthetic routes have been documented in patents and scientific literature, highlighting the versatility of this compound in chemical research .
Toxicological Assessments:
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels.
Pathways Involved: The compound can modulate signaling pathways, leading to biological effects such as inhibition or activation of specific cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations on the Aromatic Ring
2.1.1. (R)-1-(3,5-Difluorophenyl)propan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₂ClF₂N
- Molecular Weight : 207.65 g/mol
- Key Differences: This enantiomer shares the same 3,5-difluorophenyl group but lacks the ether oxygen present in the target compound. Pharmacological studies suggest that enantiomeric purity (R vs. S) significantly impacts target selectivity, as seen in chiral receptor interactions .
2.1.2. (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride
- Molecular Formula: C₁₄H₂₇NO₄
- Molecular Weight : 231.72 g/mol
- Key Differences : The replacement of fluorine atoms with methoxy groups increases steric bulk and electron-donating effects. Methoxy derivatives generally exhibit lower metabolic stability due to oxidative demethylation but may enhance solubility in polar solvents. This compound’s higher molecular weight (231.72 vs. 207.65 g/mol) also influences pharmacokinetic properties, such as diffusion rates across biological membranes .
2.2. Backbone Modifications
2.2.1. 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride
- Molecular Formula : C₁₁H₁₈ClN
- Molecular Weight : 199.73 g/mol
- Key Differences : Substituting fluorine with methyl groups reduces electronegativity and increases hydrophobicity. Methylated analogs often display enhanced membrane permeability but reduced binding affinity to polar targets like serotonin or dopamine receptors .
2.2.2. 3-(1-Aminocyclopropyl)propan-1-ol Hydrochloride
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.64 g/mol
- Key Differences: The cyclopropane ring introduces conformational rigidity, which can restrict rotational freedom and alter interactions with enzymatic active sites.
2.3. Halogen-Substituted Analogs
2.3.1. 1-(3-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₁ClF₃N
- Molecular Weight : 237.65 g/mol
- Key Differences : The trifluoromethyl group (-CF₃) is bulkier and more lipophilic than fluorine, leading to stronger electron-withdrawing effects. This modification enhances resistance to cytochrome P450-mediated metabolism but may reduce aqueous solubility .
2.3.2. (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride
- Molecular Formula : C₈H₁₀Cl₂FN
- Molecular Weight : 208.08 g/mol
- Key Differences: The chloro-fluoro substitution pattern alters electronic and steric properties.
Biological Activity
Overview
3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H12ClF2NO. It features a difluorophenoxy group attached to a propan-1-amine moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate enzyme activity and influence cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. For instance, it has shown cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways associated with cancer progression .
Study 1: Anticancer Activity
A recent study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value in the micromolar range, demonstrating significant cell death compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its utility in combating antibiotic-resistant infections .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 3-(3,5-Difluorophenoxy)propan-1-amine | Anticancer & Antimicrobial | 10 - 20 | Effective against resistant strains |
| 4-Aminomethyltetrahydropyran | Anticancer | 15 - 25 | Similar structure with different effects |
| Furan-2-ylmethanamine | Antimicrobial | 20 - 30 | Less potent than difluorophenoxy variant |
Q & A
Q. What are the standard synthesis routes for 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution between 3,5-difluorophenol and a propan-1-amine derivative, followed by HCl salt formation. Key reagents include reducing agents (e.g., NaBH₄ or LiAlH₄) for intermediate amine formation . Purification methods like recrystallization (using ethanol/water mixtures) or preparative HPLC are critical to achieve >95% purity. Analytical techniques such as NMR (¹H/¹³C) and mass spectrometry (exact mass validation, e.g., 207.0626 g/mol for related analogs ) confirm structural integrity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- ¹H/¹³C NMR : To verify the phenoxy and propanamine backbone.
- FTIR : Confirms amine (-NH₂) and aromatic C-F stretches (1090–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₂ClF₂N, exact mass ~207.06 ).
- X-ray Diffraction : For crystalline structure determination (if single crystals are obtainable) .
Q. What are the solubility properties of this compound in common solvents?
The hydrochloride salt is typically soluble in polar solvents (water, methanol, DMSO) but poorly in non-polar solvents (hexane). Solubility can vary with pH; the pKa of the amine group (~9–10) influences ionization . For reproducible results, pre-saturate solvents and use sonication to enhance dissolution.
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S isomers) impact biological activity?
Enantiomers may exhibit divergent receptor-binding affinities. For example, (R)- and (S)-isomers of related difluorophenylpropanamine analogs show differences in pharmacokinetic profiles . Chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis separates enantiomers, while in vitro assays (e.g., enzyme inhibition) quantify activity .
Q. How should researchers resolve contradictory solubility or stability data in literature?
Discrepancies often arise from solvent impurities or storage conditions. Methodological steps:
- Controlled Solvent Systems : Use HPLC-grade solvents with documented water content.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for similar amines ).
- pH-Dependent Studies : Measure solubility at physiological pH (7.4) vs. acidic/alkaline conditions .
Q. What advanced analytical methods quantify trace impurities in this compound?
- UPLC-MS/MS : Detects impurities at ppm levels (e.g., residual phenoxy precursors).
- ICP-OES : Monitors heavy metal catalysts (e.g., Pd from coupling reactions).
- HPLC-DAD/ELSD : Quantifies hydrolytic degradation products under accelerated stability testing (40°C/75% RH) .
Q. What computational tools predict its reactivity in novel synthetic pathways?
Density Functional Theory (DFT) models (e.g., Gaussian 16) simulate reaction mechanisms, such as nucleophilic aromatic substitution at the difluorophenyl ring. Software like ACD/Labs Percepta predicts physicochemical properties (logP, pKa) .
Q. How can researchers design in vitro assays to study its bioactivity?
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to measure affinity for targets like serotonin or dopamine receptors.
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) assess safety margins.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
